ZQ-16

GPR84 Calcium Mobilization EC₅₀

ZQ-16 (CAS 376616-73-8, C10H16N2O2S, 228.31 g/mol), chemically 2-(hexylthio)pyrimidine-4,6-diol, is a small-molecule agonist of G protein-coupled receptor 84 (GPR84), a medium-chain free fatty acid receptor primarily expressed in immune-related tissues such as spleen, bone marrow, and peripheral blood leukocytes. Identified through a high-throughput screen of 160,000 compounds, ZQ-16 activates GPR84-mediated calcium mobilization (EC₅₀ 0.213 μM) and inhibition of cAMP accumulation (EC₅₀ 0.134 μM) in HEK293 cells expressing human GPR84.

Molecular Formula C10H16N2O2S
Molecular Weight 228.31 g/mol
Cat. No. B1664550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZQ-16
Synonyms2-(hexylthio)pyrimidine-4,6-diol
ZA-16 compound
Molecular FormulaC10H16N2O2S
Molecular Weight228.31 g/mol
Structural Identifiers
SMILESCCCCCCSC1=NC(=CC(=O)N1)O
InChIInChI=1S/C10H16N2O2S/c1-2-3-4-5-6-15-10-11-8(13)7-9(14)12-10/h7H,2-6H2,1H3,(H2,11,12,13,14)
InChIKeyUYXOAKRMLQKLQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





ZQ-16: A Potent and Highly Selective Small-Molecule GPR84 Agonist for Macrophage Activation and Inflammation Research


ZQ-16 (CAS 376616-73-8, C10H16N2O2S, 228.31 g/mol), chemically 2-(hexylthio)pyrimidine-4,6-diol, is a small-molecule agonist of G protein-coupled receptor 84 (GPR84), a medium-chain free fatty acid receptor primarily expressed in immune-related tissues such as spleen, bone marrow, and peripheral blood leukocytes [1]. Identified through a high-throughput screen of 160,000 compounds, ZQ-16 activates GPR84-mediated calcium mobilization (EC₅₀ 0.213 μM) and inhibition of cAMP accumulation (EC₅₀ 0.134 μM) in HEK293 cells expressing human GPR84 [1]. It is structurally distinct from endogenous fatty acid ligands and exhibits no activity at other free fatty acid receptors (FFARs) including GPR40, GPR41, GPR119, and GPR120 at concentrations up to 100 μM [2].

Why GPR84 Agonists Are Not Interchangeable: Divergent Potency, Signaling Bias, and Species-Specific Pharmacology


Despite sharing a common molecular target, GPR84 agonists exhibit substantial differences in potency, selectivity, and functional outcomes that preclude generic substitution. ZQ-16 (EC₅₀ 0.213 μM, 139 nM) occupies a moderate potency range distinct from both lower-potency endogenous ligands (capric acid) and ultra-potent synthetic analogs such as PSB-1584 (EC₅₀ 5 nM) [1][2]. Furthermore, agonist efficacy is not uniform across signaling pathways: ZQ-16 demonstrates biased activation profiles, and in head-to-head studies with 6-OAU, both compounds failed to translate in vitro activity to in vivo tumor models, underscoring that potency alone does not predict therapeutic utility [3]. Species-specific pharmacology represents a critical, often overlooked variable: ZQ-16 and 6-OAU effectively activate human THP-1 macrophages but fail to induce pro-inflammatory responses or phagocytosis in murine BMDMs, demonstrating that compound selection must be model-system specific [3].

ZQ-16 vs. GPR84 Agonist Comparators: Head-to-Head Potency, Selectivity, and Functional Data


Calcium Mobilization Potency: ZQ-16 vs. 6-OAU and PSB-1584

ZQ-16 demonstrates an EC₅₀ of 0.213 μM (213 nM) in calcium mobilization assays using HEK293 cells stably expressing GPR84 and Gα16 [1]. In a cross-study comparison, this is approximately 2-fold less potent than 6-OAU (EC₅₀ 105 nM) in a similar assay [2] and approximately 43-fold less potent than PSB-1584 (EC₅₀ 5 nM) . The moderate potency of ZQ-16 may reduce the risk of receptor desensitization relative to ultra-potent agonists in long-term stimulation studies.

GPR84 Calcium Mobilization EC₅₀

cAMP Inhibition Potency: ZQ-16 Exhibits Enhanced Potency in Functional Assay

In GPR84-expressing HEK293 cells, ZQ-16 inhibits forskolin-stimulated cAMP accumulation with an EC₅₀ of 0.134 μM [1]. This represents a 1.6-fold increase in potency compared to its calcium mobilization EC₅₀ (0.213 μM), indicating that ZQ-16 more effectively engages the Gαi-mediated pathway than the Gαq/11 pathway in this cellular context. This differential potency across signaling readouts is a quantifiable characteristic that distinguishes ZQ-16 from agonists with more uniform pathway activation profiles.

cAMP GPR84 Inhibition

FFAR Selectivity Profile: ZQ-16 Demonstrates Undetectable Off-Target Activity at Related Receptors

ZQ-16 exhibits no detectable agonist activity at other free fatty acid receptors (GPR40, GPR41, GPR119, and GPR120) when tested at concentrations up to 100 μM [1]. This corresponds to a minimum selectivity window of >469-fold relative to its calcium mobilization EC₅₀ (0.213 μM) and >746-fold relative to its cAMP inhibition EC₅₀ (0.134 μM). In contrast, some GPR84 agonists such as embelin exhibit secondary pharmacology (e.g., XIAP inhibition, IC₅₀ = 4.1 μM) that may confound experimental interpretation [2].

Selectivity FFAR Off-Target

β-Arrestin Recruitment: ZQ-16 Promotes GPR84 Internalization with Reduced Potency

ZQ-16 induces β-arrestin2 recruitment to GPR84 with an EC₅₀ of 0.597 μM [1], which is 2.8-fold higher (less potent) than its calcium mobilization EC₅₀ (0.213 μM) and 4.5-fold higher than its cAMP inhibition EC₅₀ (0.134 μM). This profile suggests that ZQ-16 preferentially activates G protein-mediated signaling over β-arrestin-mediated desensitization and internalization pathways at lower concentrations, potentially enabling sustained signaling in applications where receptor internalization is undesirable.

β-Arrestin Receptor Internalization Desensitization

Species-Specific Macrophage Activation: ZQ-16 and 6-OAU Exhibit Comparable Human-Specific Activity

In a 2025 head-to-head study, ZQ-16 and 6-OAU were evaluated in parallel for macrophage activation and anti-cancer efficacy [1]. In THP-1 human macrophages, both compounds induced comparable increases in pro-inflammatory cytokine expression and reactive oxygen species (ROS) production. However, neither compound induced pro-inflammatory responses, ROS production, or phagocytosis in murine bone marrow-derived macrophages (BMDMs). In vivo, both ZQ-16 and 6-OAU failed to inhibit tumor growth in the MC38 subcutaneous mouse model despite confirmed systemic exposure, demonstrating species-specific pharmacology that limits translational utility of murine models for GPR84 agonist evaluation [1].

THP-1 BMDM Pro-inflammatory

DMSO Solubility: ZQ-16 Offers Practical Working Concentration Range for In Vitro Studies

ZQ-16 demonstrates DMSO solubility of 5 mg/mL (21.9 mM) under standard conditions, with warming recommended for complete dissolution . This is substantially lower than PSB-1584 (35 mg/mL) and comparable to many small-molecule GPCR tool compounds. For reference, the structurally distinct GPR84 antagonist GLPG1205 requires specialized formulation strategies for in vivo administration, while ZQ-16 can be formulated using a standard vehicle of 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% saline to achieve 2 mg/mL (8.76 mM) for in vivo studies [1].

Solubility Formulation DMSO

Validated Research and Procurement Applications for ZQ-16 Based on Quantitative Evidence


In Vitro Investigation of GPR84-Mediated Signaling Pathways in Human Cellular Systems

ZQ-16 is well-suited for detailed signaling studies in human cell lines expressing GPR84, including HEK293 and THP-1 macrophages. Its defined EC₅₀ values for calcium mobilization (0.213 μM), cAMP inhibition (0.134 μM), and β-arrestin recruitment (0.597 μM) provide a quantitative framework for dose-response experiments and pathway-biased activation studies [1]. The high selectivity against related FFARs (no activity at 100 μM) ensures that observed effects are GPR84-specific, minimizing confounding variables in mechanistic studies [1][2].

Pro-inflammatory Macrophage Polarization Assays in Human THP-1 Cells

ZQ-16 effectively induces pro-inflammatory cytokine expression and ROS production in human THP-1 macrophages at concentrations consistent with its in vitro EC₅₀ values [1]. This makes it a validated tool compound for studying GPR84-dependent macrophage activation and M1 polarization in human cell models. However, researchers must note that these effects do not translate to murine BMDMs, and ZQ-16 should not be used to evaluate GPR84-mediated macrophage responses in mouse primary cells [1].

Chemical Probe for GPR84 Target Validation and Screening Assay Development

With a well-characterized pharmacological profile, high selectivity (>469-fold window over related FFARs), and commercial availability from multiple vendors at high purity (≥98% HPLC), ZQ-16 serves as an effective positive control and reference agonist for GPR84 screening campaigns [1][2]. Its EC₅₀ values across multiple signaling readouts enable robust assay validation and Z′ factor determination in high-throughput screening formats using calcium flux or cAMP biosensor detection methods [1].

Structural Optimization and SAR Studies for Next-Generation GPR84 Agonists

The identification of ZQ-16 from a 160,000-compound screen established the 2-alkylthiopyrimidine-4,6-diol scaffold as a novel chemotype for GPR84 agonism [1]. Subsequent medicinal chemistry efforts have explored structure-activity relationships (SAR) around this core, including the synthesis of analogs such as Cpd51 [2]. ZQ-16 remains the benchmark reference compound for evaluating the potency, selectivity, and functional activity of newly designed GPR84 agonists based on this scaffold or for benchmarking against novel chemotypes [1].

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